N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
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Overview
Description
N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is a complex organic compound that features a furan ring, an oxazole ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine typically involves multiple steps. One common route starts with the preparation of the furan-2-yl and tosyl-substituted oxazole intermediates. These intermediates are then coupled with N3,N3-dimethylpropane-1,3-diamine under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)-4-methyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- N1-(2-(furan-2-yl)-4-chloroxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- N1-(2-(furan-2-yl)-4-nitrooxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
Uniqueness
N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and stability. This makes it particularly useful in applications where these properties are desirable, such as in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-7-9-15(10-8-14)27(23,24)19-18(20-11-5-12-22(2)3)26-17(21-19)16-6-4-13-25-16/h4,6-10,13,20H,5,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWODRBXRFNTRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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